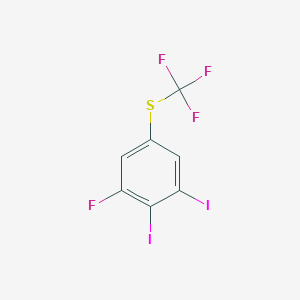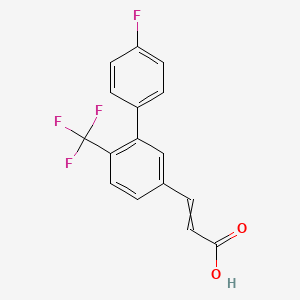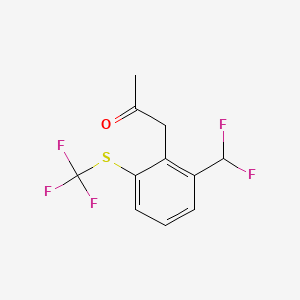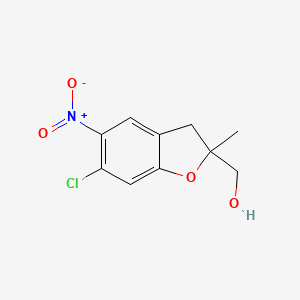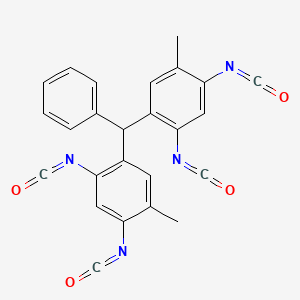
4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is a chemical compound with the molecular formula C29H14N8O8 and a molecular weight of 602.47026 . This compound is known for its unique structure, which includes multiple isocyanate groups, making it highly reactive and useful in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate typically involves the reaction of 4,4’-benzylidenebis(6-methyl-m-phenylene) with phosgene in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反应分析
Types of Reactions
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate involves its highly reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages . This reactivity is harnessed in various applications, including polymer synthesis and material modification .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but lacks the methyl groups and benzylidene linkage.
Toluene diisocyanate: Contains isocyanate groups but has a simpler aromatic structure.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different reactivity and applications.
Uniqueness
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is unique due to its multiple isocyanate groups and complex aromatic structure, which provide enhanced reactivity and versatility in various chemical processes . Its ability to form stable linkages with nucleophiles makes it particularly valuable in the synthesis of advanced materials and biocompatible compounds .
属性
CAS 编号 |
28886-07-9 |
|---|---|
分子式 |
C25H16N4O4 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-8-19(23(28-14-32)10-21(16)26-12-30)25(18-6-4-3-5-7-18)20-9-17(2)22(27-13-31)11-24(20)29-15-33/h3-11,25H,1-2H3 |
InChI 键 |
OWQUXTJOSOUAFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


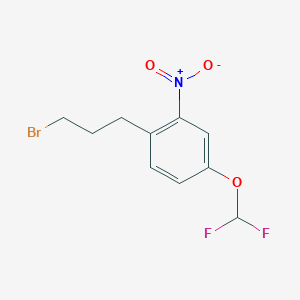
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
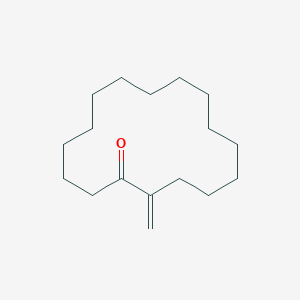
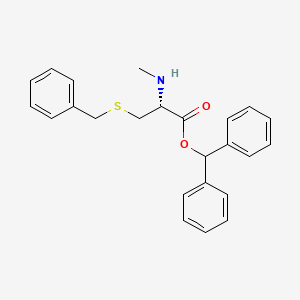
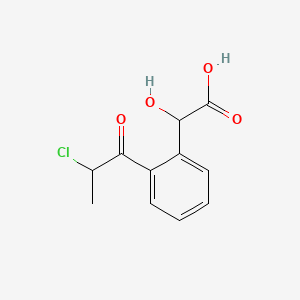
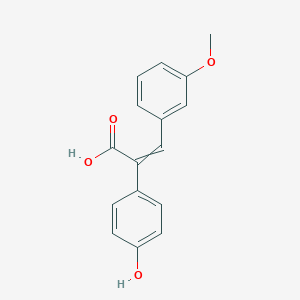
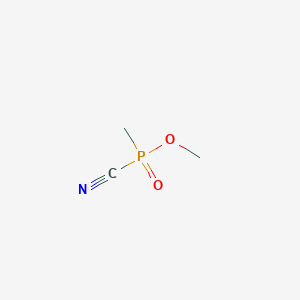
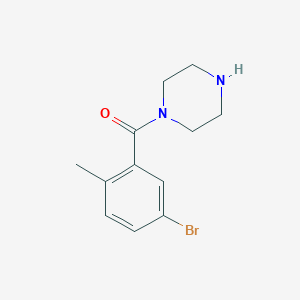
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
